molecular formula C10H11N5 B1268438 5-(4-Aminophenyl)-2,4-pyrimidinediamine CAS No. 71552-29-9

5-(4-Aminophenyl)-2,4-pyrimidinediamine

Cat. No. B1268438
CAS RN: 71552-29-9
M. Wt: 201.23 g/mol
InChI Key: ONXVPAMWADIODC-UHFFFAOYSA-N
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Description

The compound “5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid” is similar to the one you’re asking about. It’s an aromatic compound that may be used to synthesize unsymmetrical bis-azo dyes .


Synthesis Analysis

A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids with the high yield and purity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H NMR, 13C NMR, mass spectra, and elemental analysis .


Chemical Reactions Analysis

The imidization reaction is typically used to produce polyimide (PI) polymers, which are known for high thermal stability, good chemical resistance, and outstanding mechanical properties . Another reaction to synthesize similar compounds can be obtained by using 4-azidobiphenyl .


Physical And Chemical Properties Analysis

Similar compounds have been found to exhibit good thermal stability and small mass loss before a temperature of 400 °C in nitrogen. They showed high solubility in polar organic solvents, such as NMP, DMAc, DMSO, and DMF at room temperature .

Safety And Hazards

While specific safety data for “5-(4-Aminophenyl)-2,4-pyrimidinediamine” is not available, similar compounds like 4-Aminophenyl ether are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Covalent organic frameworks (COFs) are an emerging class of porous crystalline polymers with a wide variety of applications. They are currently synthesized through only a few chemical reactions, limiting the access and exploitation of new structures and properties .

properties

IUPAC Name

5-(4-aminophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,11H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVPAMWADIODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345977
Record name 5-(4-Aminophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-2,4-pyrimidinediamine

CAS RN

71552-29-9
Record name 5-(4-Aminophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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